![molecular formula C16H13F3N4O3 B10979986 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide: , also known by its chemical formula C₁₈H₁₄F₃N₃O₃ , is a complex organic compound with intriguing properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:
Nickel-Catalyzed Cyclization:
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area is ongoing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Identify common reagents and conditions for substitution reactions.
Major Products: The major products formed from these reactions will depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Functional Materials: Investigate its use in materials science, such as organic electronics or sensors.
Catalysis: Explore its catalytic properties.
Drug Research: Assess its potential as a drug candidate.
Biological Activity: Investigate its antimicrobial or other biological effects .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. Molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness among related compounds. Further research may reveal additional analogs.
Properties
Molecular Formula |
C16H13F3N4O3 |
|---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13F3N4O3/c17-16(18,19)26-10-1-2-13-11(5-10)14(24)12(7-22-13)15(25)21-4-3-9-6-20-8-23-9/h1-2,5-8H,3-4H2,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
JYNHXFMBPUQBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


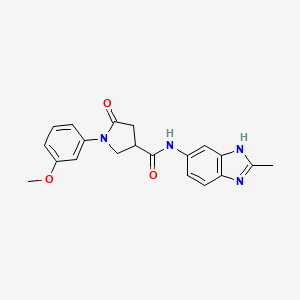
![N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979923.png)
![N-(3-methylbutyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10979924.png)
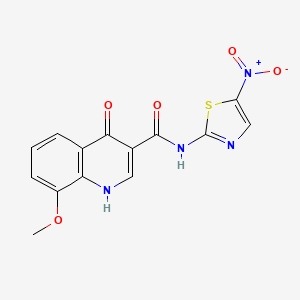
![N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10979935.png)
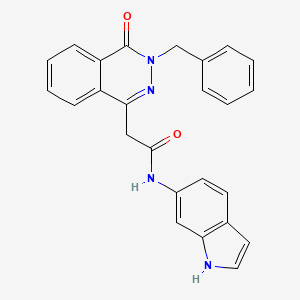
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B10979938.png)
![2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10979939.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10979942.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979945.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10979952.png)
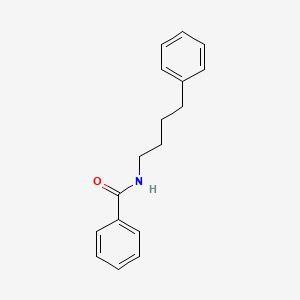
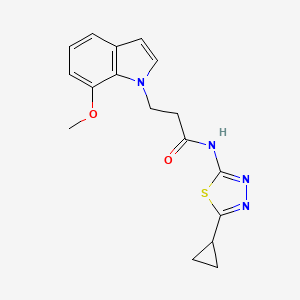
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10979974.png)
